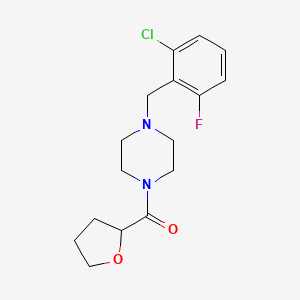

![molecular formula C14H18ClN3O2S B5500315 4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)

4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to "4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride," involves condensation reactions between different sulfonamides and aromatic aldehydes or halides. For example, novel sulfonamide compounds have been synthesized through reactions involving benzene sulfonyl chloride and various amines in the presence of aqueous Na2CO3 and HCl, achieving high yields (Zhang De-jun, 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives showcases diverse conformations and hydrogen bonding patterns. Studies demonstrate the significance of torsion angles and N-H...N hydrogen bonds in determining the supramolecular assembly of these compounds. For instance, different N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide exhibit unique structural features, including hydrogen-bonded dimers, layers, and chains, influenced by the sulfonamide substituent and intermolecular π-π stacking (Danielle L Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including condensation, which leads to the formation of structurally diverse and biologically active molecules. For instance, the condensation of pyridine-4-carboxaldehyde and sulfadiazine produces novel benzenesulfonamide derivatives with potential antimicrobial activity (N. Elangovan et al., 2021).

Aplicaciones Científicas De Investigación

Endothelin Antagonism and Vascular Research

Research has highlighted the synthesis of biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists. These compounds, including variations of benzenesulfonamide derivatives, have been explored for their role in improving endothelin antagonist activities, demonstrating significant potential in cardiovascular research. The study by Murugesan et al. (1998) details the structure-activity relationships leading to the identification and pharmacological profiling of these antagonists, showcasing their effectiveness in inhibiting pressor effects caused by endothelin-1 (ET-1) in animal models (Murugesan et al., 1998).

Anticancer Activity

The exploration of novel indenopyridine derivatives, including those related to benzenesulfonamide structures, has shown promising anticancer activities. Ghorab and Al-Said (2012) synthesized a series of benzenesulfonamide derivatives that exhibited in vitro anticancer activity against breast cancer cell lines, with certain compounds displaying potency comparable to or exceeding that of known chemotherapy drugs. This research underscores the potential of benzenesulfonamide derivatives in developing new anticancer therapies (Ghorab & Al-Said, 2012).

Antimicrobial Activity

The antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide have been investigated, revealing its significant activity against both Gram-positive and Gram-negative bacteria. Ijuomah et al. (2022) synthesized and characterized this compound, demonstrating its potential as a powerful antimicrobial agent. Such studies contribute to the ongoing search for new antimicrobial substances in the fight against resistant bacterial strains (Ijuomah, Ike, & Obi, 2022).

Photophysicochemical Studies

Benzenesulfonamide derivatives have also been studied for their photophysicochemical properties. Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine compounds with benzenesulfonamide derivative substituents, exploring their suitability for photocatalytic applications. These compounds exhibit favorable properties for such applications, highlighting the versatility of benzenesulfonamide derivatives in materials science (Öncül, Öztürk, & Pişkin, 2021).

Molecular Structure and Interaction Studies

The structural characterization of benzenesulfonamide compounds, including their crystalline forms and tautomeric equilibriums, provides insight into their chemical properties and interactions. Kovalchukova et al. (2013) conducted a quantum-chemical study on 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, revealing the equilibrium between neutral tautomeric forms and providing valuable data for further chemical and pharmacological research (Kovalchukova et al., 2013).

Propiedades

IUPAC Name |

4-[2-(pyridin-2-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c15-20(18,19)14-6-4-12(5-7-14)8-10-16-11-13-3-1-2-9-17-13;/h1-7,9,16H,8,10-11H2,(H2,15,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNWAAAPTVWSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)

![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)

![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)

![1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol](/img/structure/B5500298.png)

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)

![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)

![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)